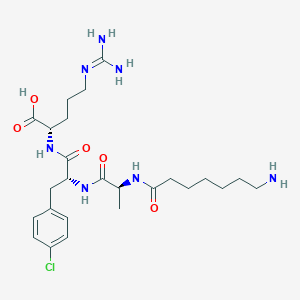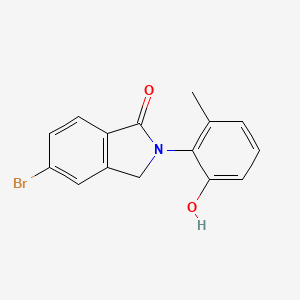
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development This compound, in particular, features a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, which is fused to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the isoindolinone core. For instance, the bromination of 2-hydroxy-6-methylbenzoic acid can be achieved using bromine in glacial acetic acid. The resulting brominated product can then undergo cyclization under acidic conditions to yield the desired isoindolinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-2-(2-oxo-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of 5-azido-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Scientific Research Applications
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the hydroxy group may facilitate binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylbenzoic acid: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxyacetophenone: Another brominated phenolic compound with similar reactivity.
2-Hydroxyquinoline: A compound with a similar hydroxy group and aromatic structure.
Uniqueness
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
CAS No. |
918331-70-1 |
|---|---|
Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-9-3-2-4-13(18)14(9)17-8-10-7-11(16)5-6-12(10)15(17)19/h2-7,18H,8H2,1H3 |
InChI Key |
FGPYMEAMQUVVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
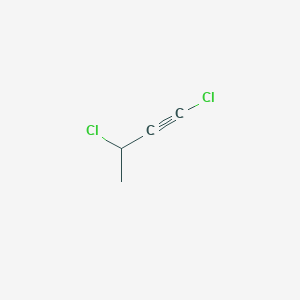
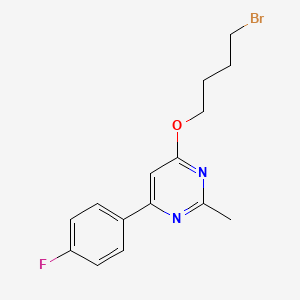
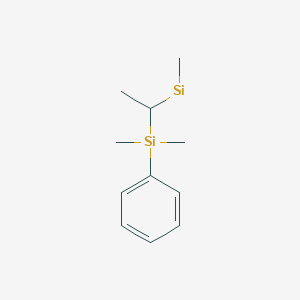
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
